molecular formula C18H13NO3S2 B11480622 N-methyl-2-oxo-N-phenyl-2H-naphtho[1,8-bc]thiophene-6-sulfonamide

N-methyl-2-oxo-N-phenyl-2H-naphtho[1,8-bc]thiophene-6-sulfonamide

Cat. No.: B11480622
M. Wt: 355.4 g/mol
InChI Key: TYQKUONJAJVZFJ-UHFFFAOYSA-N
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Description

N-methyl-2-oxo-N-phenyl-2H-naphtho[1,8-bc]thiophene-6-sulfonamide is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-oxo-N-phenyl-2H-naphtho[1,8-bc]thiophene-6-sulfonamide typically involves multi-step organic reactions. The starting materials often include naphthalene derivatives and thiophene compounds. The reaction conditions may involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-oxo-N-phenyl-2H-naphtho[1,8-bc]thiophene-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

N-methyl-2-oxo-N-phenyl-2H-naphtho[1,8-bc]thiophene-6-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure could be beneficial.

    Industry: It may be used in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-2-oxo-N-phenyl-2H-naphtho[1,8-bc]thiophene-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene derivatives: Compounds with similar aromatic ring structures.

    Thiophene derivatives: Compounds containing the thiophene ring.

    Sulfonamides: Compounds with the sulfonamide functional group.

Uniqueness

This detailed article provides a comprehensive overview of N-methyl-2-oxo-N-phenyl-2H-naphtho[1,8-bc]thiophene-6-sulfonamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H13NO3S2

Molecular Weight

355.4 g/mol

IUPAC Name

N-methyl-3-oxo-N-phenyl-2-thiatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaene-9-sulfonamide

InChI

InChI=1S/C18H13NO3S2/c1-19(12-6-3-2-4-7-12)24(21,22)16-11-10-15-17-13(16)8-5-9-14(17)18(20)23-15/h2-11H,1H3

InChI Key

TYQKUONJAJVZFJ-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)SC4=O

Origin of Product

United States

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